4-(tert-butyl)-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide
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Overview
Description
4-(tert-butyl)-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide is a complex organic compound that features a tert-butyl group, a furan ring, an indoline moiety, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-butyl)-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide typically involves multiple steps:
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Formation of the Benzamide Core: : The initial step involves the synthesis of the benzamide core. This can be achieved by reacting 4-tert-butylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.
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Introduction of the Indoline Moiety: : The indoline moiety can be introduced through a nucleophilic substitution reaction. For instance, 2-bromoethyl indoline can be reacted with the benzamide derivative to form the desired product.
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Attachment of the Furan Ring: : The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate furan derivatives and palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The furan ring in the compound can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA) to form furan epoxides.
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Reduction: : The benzamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
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Substitution: : The indoline moiety can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Halogenated reagents, Lewis acids
Major Products
Oxidation: Furan epoxides
Reduction: Amines
Substitution: Various substituted indoline derivatives
Scientific Research Applications
Chemistry
In organic synthesis, 4-(tert-butyl)-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. Its structural features suggest it could interact with various biological targets, making it useful in the study of enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its ability to interact with biological targets could lead to the development of new drugs for treating diseases such as cancer, inflammation, and neurological disorders.
Industry
In the industrial sector, this compound could be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 4-(tert-butyl)-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The furan and indoline moieties could facilitate binding to specific molecular targets, while the benzamide group might enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-(tert-butyl)-N-(2-(furan-2-yl)ethyl)benzamide: Lacks the indoline moiety, potentially reducing its biological activity.
N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide: Lacks the tert-butyl group, which might affect its stability and reactivity.
4-(tert-butyl)-N-(2-(indolin-1-yl)ethyl)benzamide: Lacks the furan ring, possibly altering its chemical properties and applications.
Uniqueness
4-(tert-butyl)-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide is unique due to the combination of its tert-butyl, furan, indoline, and benzamide groups. This combination provides a versatile scaffold for chemical modifications and potential biological interactions, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-tert-butyl-N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2/c1-25(2,3)20-12-10-19(11-13-20)24(28)26-17-22(23-9-6-16-29-23)27-15-14-18-7-4-5-8-21(18)27/h4-13,16,22H,14-15,17H2,1-3H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKJLYVUSWSVKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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